molecular formula C11H9N3O B3330860 5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one CAS No. 75370-64-8

5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one

Cat. No.: B3330860
CAS No.: 75370-64-8
M. Wt: 199.21 g/mol
InChI Key: KLWKPJUICJBPNJ-UHFFFAOYSA-N
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Description

5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one is a heterocyclic compound that features both an imidazole and a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminonaphthalene with formamide under acidic conditions to yield the desired imidazole derivative . The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazole or naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinone derivatives, while substitution reactions can introduce various alkyl, aryl, or acyl groups.

Scientific Research Applications

5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Explored for its potential anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of dyes, pigments, and advanced materials due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of 5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1H-naphtho[2,3-d]imidazole
  • 5-Amino-1H-benzo[d]imidazole
  • 2,5-Diamino-1H-naphtho[1,2-d]imidazole

Uniqueness

5-Amino-1H-naphtho[1,2-d]imidazol-2(3H)-one is unique due to its specific substitution pattern and the presence of both an amino group and an imidazole ring fused to a naphthalene system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-amino-1,3-dihydrobenzo[e]benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O/c12-8-5-9-10(14-11(15)13-9)7-4-2-1-3-6(7)8/h1-5H,12H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWKPJUICJBPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2NC(=O)N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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